rac 2-Stearoyl-3-chloropropanediol, 95per cent
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Overview
Description
rac 2-Stearoyl-3-chloropropanediol, 95 percent: is a chemical compound used primarily in scientific research. It is a type of diacylglycerol that contains a stearic acid group at the second position and a chlorine atom at the third position of the glycerol backbone. This compound is often used in studies related to lipid metabolism and biochemical pathways involving glycerolipids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 2-Stearoyl-3-chloropropanediol typically involves the esterification of stearic acid with 3-chloropropane-1,2-diol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ester bond. The reaction conditions often include heating the reactants under reflux to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of rac 2-Stearoyl-3-chloropropanediol may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac 2-Stearoyl-3-chloropropanediol can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 2-stearoyl-3-hydroxypropanediol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2-stearoyl-3-hydroxypropanediol.
Substitution: Formation of 2-stearoyl-3-hydroxypropanediol.
Scientific Research Applications
rac 2-Stearoyl-3-chloropropanediol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Lipid Metabolism Studies: It is used to study the metabolic pathways involving glycerolipids and their role in cellular processes.
Biochemical Pathways: The compound is used to investigate the biochemical pathways involving diacylglycerols and their derivatives.
Drug Development: It serves as a model compound in the development of drugs targeting lipid metabolism and related disorders.
Industrial Applications: The compound is used in the synthesis of various lipid-based products and as a reagent in organic synthesis.
Mechanism of Action
The exact mechanism of action of rac 2-Stearoyl-3-chloropropanediol is not fully understood. it is hypothesized to function as an inhibitor of the enzyme cyclooxygenase. This enzyme plays a role in the synthesis of prostaglandins, which are hormones involved in diverse physiological processes, including inflammation and pain .
Comparison with Similar Compounds
rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol: This compound has a palmitic acid group at the first position instead of a stearic acid group.
rac 1-Linoleoyl-2-stearoyl-3-chloropropanediol: This compound contains a linoleic acid group at the first position and a stearic acid group at the second position
Uniqueness: rac 2-Stearoyl-3-chloropropanediol is unique due to its specific structure, which includes a stearic acid group at the second position and a chlorine atom at the third position. This unique structure allows it to participate in specific biochemical reactions and pathways that are not possible with other similar compounds .
Properties
CAS No. |
1329611-08-6 |
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Molecular Formula |
C21H41ClO3 |
Molecular Weight |
382.0 g/mol |
IUPAC Name |
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] octadecanoate |
InChI |
InChI=1S/C21H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,23H,2-19H2,1H3/t20-/m1/s1/i18D2,19D2,20D |
InChI Key |
FNBUARDMABVKGD-UFLVOREESA-N |
Isomeric SMILES |
[2H][C@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)(C([2H])([2H])Cl)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)O |
Synonyms |
Octadecanoic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester; Stearic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester; |
Origin of Product |
United States |
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